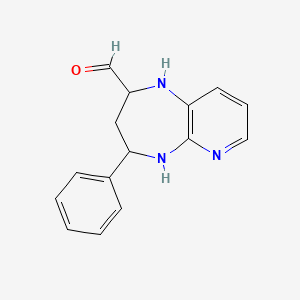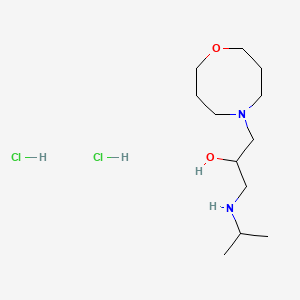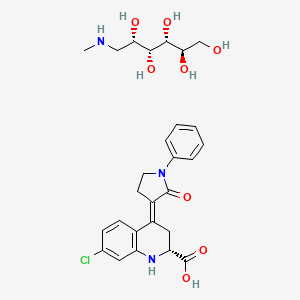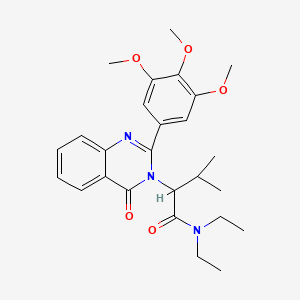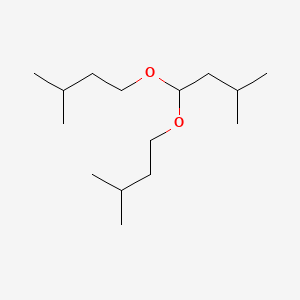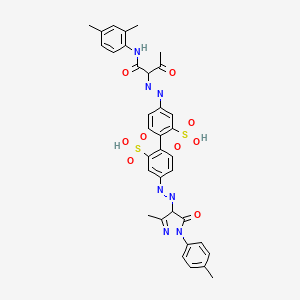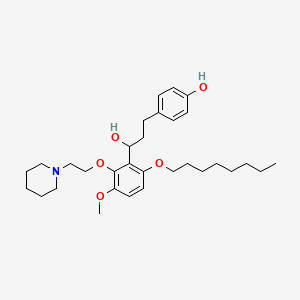
4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is a complex organic compound that features a combination of aromatic rings, ether linkages, and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol typically involves multiple steps:
Formation of the aromatic core: The aromatic core can be synthesized through a series of electrophilic aromatic substitution reactions.
Piperidine attachment: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of new aromatic compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: This compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug development:
Biological probes: Can be used as a probe to study biological pathways.
Medicine
Therapeutic agents: Potential use as a therapeutic agent for various diseases.
Diagnostic tools: May be used in diagnostic assays.
Industry
Materials science: Applications in the development of new materials with unique properties.
Chemical manufacturing: Used as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The piperidine moiety could play a role in binding to biological targets, while the aromatic rings and ether linkages could influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-alpha-(3-methoxy-6-(hexyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
- 4-Hydroxy-alpha-(3-methoxy-6-(decyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
Uniqueness
- Structural uniqueness : The specific combination of functional groups in 4-Hydroxy-alpha-(3-methoxy-6-(octyloxy)-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol gives it unique chemical properties.
- Reactivity : The presence of both electron-donating and electron-withdrawing groups can influence its reactivity in various chemical reactions.
- Applications : Its potential applications in diverse fields such as medicinal chemistry, materials science, and organic synthesis make it a compound of significant interest.
Propriétés
Numéro CAS |
126406-27-7 |
|---|---|
Formule moléculaire |
C31H47NO5 |
Poids moléculaire |
513.7 g/mol |
Nom IUPAC |
4-[3-hydroxy-3-[3-methoxy-6-octoxy-2-(2-piperidin-1-ylethoxy)phenyl]propyl]phenol |
InChI |
InChI=1S/C31H47NO5/c1-3-4-5-6-7-11-23-36-28-18-19-29(35-2)31(37-24-22-32-20-9-8-10-21-32)30(28)27(34)17-14-25-12-15-26(33)16-13-25/h12-13,15-16,18-19,27,33-34H,3-11,14,17,20-24H2,1-2H3 |
Clé InChI |
BBVXMSPOVZDDOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







